REACTION_CXSMILES
|
C[SiH](O)C.C[Si](C)(C)C.C[Si](O)(C)C.[CH2:15]([N:22]=[C:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH2:25][CH2:24]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(N)C(C)C>C1([SiH3])C=CC=CC=1.N1CCCCC1.CO.C1COCC1>[CH2:15]([NH:22][CH:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH2:25][CH2:24]1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:0.1.2|
|
Name
|
TiF2
|
Quantity
|
9 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
N-Benzyl-1-indanimine
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N=C1CCC2=CC=CC=C12
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 μL
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)[SiH3]
|
Name
|
|
Quantity
|
9 μL
|
Type
|
catalyst
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
4 μL
|
Type
|
catalyst
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 60 C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting yellow solution was heated to 60 C
|
Type
|
CUSTOM
|
Details
|
resulting in a color change from yellow to green
|
Type
|
CUSTOM
|
Details
|
The sealed Schlenk flask was then removed from the oil bath
|
Type
|
CUSTOM
|
Details
|
brought into an argon filled glovebox
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 65 C
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
removed from the glovebox
|
Type
|
ADDITION
|
Details
|
diluted with Et2O (30 mL)
|
Type
|
STIRRING
|
Details
|
stirred with 1 M HCI (15 mL) for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
(caution: vigorous bubbling)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether layers were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
17.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC1CCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 611 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 101.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |